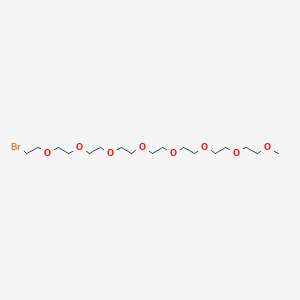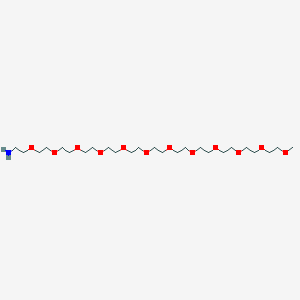
m-PEG8-bromide
Übersicht
Beschreibung
M-PEG8-bromide is a PEG linker containing a bromide group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
M-PEG8-bromide is a PEG derivative . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .Molecular Structure Analysis
M-PEG8-Br is a polyethylene glycol (PEG)-based PROTAC linker . m-PEG8-Br can be used in the synthesis of a series of PROTACs .Chemical Reactions Analysis
M-PEG8-bromide linker contains a bromide group . Bromo (Br) is a very good leaving group for nucleophilic substitution reactions . The mPEG modification increases the aqueous solubility of the resulting compound .Physical And Chemical Properties Analysis
M-PEG8-bromide has the chemical formula C17H35O8Br . It has a molecular weight of 447.36 . It is soluble in water, DMSO, DMF, and DCM .Wissenschaftliche Forschungsanwendungen
PROTAC Linker
m-PEG8-bromide is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The m-PEG8-bromide linker can be used in the synthesis of a series of PROTACs .
Nucleophilic Substitution Reactions
The bromide group in m-PEG8-bromide is a very good leaving group for nucleophilic substitution reactions . This property makes it useful in a variety of chemical reactions where a nucleophile replaces the bromide group.
Solubility Enhancer
The hydrophilic PEG spacer in m-PEG8-bromide increases solubility in aqueous media . This makes it useful in applications where increasing the solubility of a compound is desired.
Reagent Grade Research
m-PEG8-bromide is reagent grade and is used for research purposes . This means it’s suitable for use in a laboratory setting to perform experiments and conduct research.
Wirkmechanismus
Target of Action
m-PEG8-bromide is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of m-PEG8-bromide are the proteins that are intended to be degraded by the PROTACs . The role of m-PEG8-bromide is to connect the ligand for the protein of interest with the ligand for an E3 ubiquitin ligase .
Mode of Action
The bromide group in m-PEG8-bromide is a very good leaving group for nucleophilic substitution reactions . This property is exploited in the synthesis of PROTACs, where m-PEG8-bromide is used as a linker to connect two different ligands . The resulting PROTAC can then bind to both the protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by m-PEG8-bromide is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By using m-PEG8-bromide to create PROTACs, specific proteins can be targeted for degradation, allowing for the manipulation of various biochemical pathways depending on the protein of interest .
Pharmacokinetics
The pharmacokinetic properties of m-PEG8-bromide are largely determined by its PEG component. PEGylation, the process of attaching PEG to molecules, is known to improve the solubility, stability, and bioavailability of drugs . It can also reduce immunogenicity and prolong the half-life of drugs in the body . Therefore, m-PEG8-bromide is expected to have favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The result of the action of m-PEG8-bromide is the degradation of the target protein . This can lead to a variety of molecular and cellular effects depending on the function of the protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially lead to the alleviation of the disease symptoms .
Action Environment
The action of m-PEG8-bromide, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . Due to the hydrophilic nature of peg, m-peg8-bromide is expected to be stable and soluble in a wide range of environments . This makes it a versatile tool for the synthesis of PROTACs that can be used in various biological contexts .
Zukünftige Richtungen
M-PEG8-bromide is a PEG linker containing a bromide group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media . It is used for research purposes . Please contact the supplier for GMP-grade inquiries .
Eigenschaften
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35BrO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXJMRATZFVXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35BrO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG8-bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)





